S-(Dimethylarsenic)Cysteine

Description

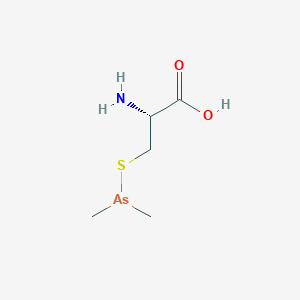

Structure

2D Structure

Properties

Molecular Formula |

C5H12AsNO2S |

|---|---|

Molecular Weight |

225.14 g/mol |

IUPAC Name |

(2R)-2-amino-3-dimethylarsanylsulfanylpropanoic acid |

InChI |

InChI=1S/C5H12AsNO2S/c1-6(2)10-3-4(7)5(8)9/h4H,3,7H2,1-2H3,(H,8,9)/t4-/m0/s1 |

InChI Key |

UKLXSOVDMSQHMM-BYPYZUCNSA-N |

Isomeric SMILES |

C[As](C)SC[C@@H](C(=O)O)N |

Canonical SMILES |

C[As](C)SCC(C(=O)O)N |

Origin of Product |

United States |

Nomenclature and Chemical Identity of S Dimethylarsenic Cysteine

Standardized Chemical Nomenclature and Established Synonyms

S-(Dimethylarsenic)Cysteine is an organoarsenic compound. Its chemical structure consists of a cysteine amino acid with a dimethylarsanyl group attached to the sulfur atom. vulcanchem.com The standardized and common names for this compound are detailed in the table below.

| Identifier Type | Value |

| IUPAC Name | (2R)-2-amino-3-dimethylarsanylsulfanylpropanoic acid nih.govrcsb.org |

| Systematic Name | (2R)-2-amino-3-dimethylarsanylsulfanyl-propanoic acid rcsb.org |

| Common Name | This compound nih.govrcsb.orgdrugbank.com |

| Synonyms | S-dimethylarsinocysteine nih.gov |

| CAS Registry Number | 213317-64-3 |

Representation and Role in Structural Databases (e.g., Protein Data Bank as CAS ligand)

This compound is cataloged in several major chemical and biological databases, which underscores its relevance in scientific research.

In the Protein Data Bank (PDB), a global repository for the three-dimensional structural data of large biological molecules, this compound is identified as the ligand "CAS". rcsb.orgebi.ac.ukresearchgate.net A ligand, in this context, is a small molecule that binds to a biological macromolecule. The presence of this compound in numerous PDB entries highlights its significance in studying protein-arsenic interactions at a molecular level. researchgate.net For instance, it has been observed in the crystal structure of proteins to understand its binding environment. biorxiv.org

The Chemical Abstracts Service (CAS) provides a unique identifier for each chemical substance. The CAS Registry Number for this compound is 213317-64-3. This number is an unambiguous identifier used worldwide in scientific literature, databases, and regulatory contexts.

The compound is also registered in other significant databases as shown in the table below.

| Database | Identifier/Code |

| Protein Data Bank (PDB) Ligand Code | CAS rcsb.orgebi.ac.ukresearchgate.net |

| PubChem Compound ID (CID) | 17753880 nih.gov |

| DrugBank ID | DB03963 rcsb.orgdrugbank.com |

The comprehensive documentation of this compound in these databases provides a critical resource for researchers in toxicology, biochemistry, and structural biology.

Historical Context and Evolution of Methylated Arsenic Research

The understanding of arsenic's biological transformations has evolved considerably over the past century. The initial discovery that organisms could methylate arsenic dates back to the 19th century, but systematic scientific investigation began with the work of Frederick Challenger and his colleagues in the 1930s and 1940s. nih.govacs.org Challenger's research on the fungus Scopulariopsis brevicaulis led him to propose a pathway for the biological methylation of arsenic. nih.govacs.org

Challenger's proposed scheme, now famously known as the "Challenger pathway," involved a series of alternating oxidative methylation and reduction reactions. nih.govresearchgate.net In this model, trivalent inorganic arsenic (iAsIII) was proposed to undergo oxidative methylation to form pentavalent monomethylarsonic acid (MAsV), which was then reduced to trivalent monomethylarsonous acid (MAsIII). A subsequent round of oxidative methylation would then produce pentavalent dimethylarsinic acid (DMAsV). nih.gov For many years, this process of converting inorganic arsenic to methylated metabolites was viewed primarily as a detoxification pathway, as the end products were less acutely toxic and more readily excreted. nih.govresearchgate.netnih.gov

A significant shift in this understanding occurred between 1990 and 2020. researchgate.netnih.gov Advances in analytical techniques allowed for the detection of previously unidentifiable, unstable intermediates in biological samples. researchgate.net This led to the critical discovery that arsenic methylation also produces highly toxic trivalent methylated metabolites, such as MMA(III) and DMA(III). nih.govresearchgate.net This finding fundamentally changed the perception of arsenic methylation from a simple detoxification process to one of bioactivation, where the metabolic process itself could generate more potent toxins. nih.govresearchgate.net

The identification of arsenic-thiolate complexes, such as S-(Dimethylarsenic)cysteine, represents a more recent refinement in the understanding of this complex metabolic pathway. Researchers proposed that trivalent arsenicals readily bind to sulfhydryl groups in molecules like cysteine and glutathione (B108866). nih.gov The discovery that S-(dimethylarsinyl)glutathione (darinaparsin) is processed to this compound on the cell surface provided a mechanistic link for how these dimethylated arsenicals enter cells. researchgate.net This highlighted the importance of cysteine conjugation in the transport and bioavailability of methylated arsenic intermediates.

The timeline below provides a simplified overview of key developments in methylated arsenic research.

| Period | Key Developments | Significance |

| 1930s-1950s | Frederick Challenger proposes the pathway of biological arsenic methylation in fungi. nih.govnih.govacs.org | Established the concept of arsenic biomethylation as a natural process involving oxidative methylation and reduction steps. |

| 1970s | Mono- and dimethylated arsenicals are identified in human urine, confirming that methylation occurs in mammals. nih.gov | Showed that arsenic methylation is a common metabolic pathway in humans exposed to inorganic arsenic. |

| 1990s-2000s | Discovery and characterization of toxic trivalent methylated arsenic intermediates (MMAIII, DMAIII) in biological systems. nih.govresearchgate.net | Shifted the paradigm from methylation as solely detoxification to a process of bioactivation, creating more potent toxicants. |

| 2000s-Present | Identification of arsenic-thiolate complexes like this compound and their role in cellular transport. nih.govresearchgate.net | Provided a more detailed mechanistic understanding of how reactive methylated intermediates are handled and transported by cells. |

This is an article about the chemical compound this compound.

Biotransformation Pathways and Mechanistic Formation of S Dimethylarsenic Cysteine

Enzymatic Processing from Precursor Arsenicals

The generation of S-(Dimethylarsenic)Cysteine from its glutathione (B108866) precursor, S-(dimethylarsinous)glutathione (DMAIII(GS)), is a multi-step process initiated extracellularly. This conversion is essential as the larger glutathione conjugate is not readily transported into cells, whereas the cysteine conjugate is recognized by specific cellular uptake systems. nih.govnih.govnih.gov

The initial and rate-limiting step in the metabolism of DMAIII(GS) at the cell surface is catalyzed by γ-glutamyl transpeptidase (γ-GT). nih.govnih.gov γ-GT is a membrane-bound enzyme that cleaves the γ-glutamyl bond of extracellular glutathione and its conjugates. nih.govuniprot.org In the case of DMAIII(GS), which is a glutathione S-conjugate of dimethylarsenic, γ-GT removes the glutamyl residue. nih.govresearchgate.netnih.gov This action transforms DMAIII(GS) into a cysteinyl-glycine S-conjugate of dimethylarsenic. nih.govmdpi.com Research using inhibitors of γ-GT has demonstrated that blocking this enzyme's activity protects cells from the effects of DMAIII(GS), but not from this compound itself, confirming γ-GT's essential role in this specific biotransformation step. nih.gov

Following the action of γ-GT, the newly formed S-(dimethylarsenic)cysteinyl-glycine intermediate is a substrate for other cell-surface peptidases. researchgate.netnih.gov Enzymes such as dipeptidases and aminopeptidases cleave the peptide bond between the cysteine and glycine (B1666218) residues, removing the glycyl group. researchgate.netnih.gov This final enzymatic step yields this compound, a cysteine S-conjugate that is now primed for cellular uptake. researchgate.netnih.gov This sequential enzymatic process is a recognized pathway for the metabolism of various glutathione S-conjugates, not limited to arsenicals. researchgate.net

Table 1: Key Enzymes in the Extracellular Formation of this compound

| Enzyme | Precursor Substrate | Product | Location | Function |

|---|---|---|---|---|

| γ-Glutamyl Transpeptidase (γ-GT) | S-(dimethylarsinous)glutathione (DMAIII(GS)) | S-(dimethylarsenic)cysteinyl-glycine | Cell Surface | Cleaves the γ-glutamyl moiety from the glutathione conjugate. nih.govnih.govnih.gov |

| Dipeptidases/Aminopeptidases | S-(dimethylarsenic)cysteinyl-glycine | This compound | Cell Surface | Removes the terminal glycine residue to form the final cysteine conjugate. researchgate.netnih.gov |

Role of γ-Glutamyl Transpeptidase (γ-GT) in Cell Surface Metabolism of S-Conjugates (e.g., Dimethylarsinous Glutathione (DMAIII(GS))).

Cellular Uptake Mechanisms of this compound

Once formed, this compound utilizes specific transport systems to enter the cell, a critical step for its subsequent intracellular effects. Its structural similarity to the amino acid cystine is key to its transport mechanism.

This compound is imported into cells primarily through transporters designed for cystine and cysteine. nih.govoncotarget.com Studies have identified that amino acid transport systems, such as the cystine/glutamate antiporter system xCT (SLC7A11) and potentially other related transporters like xAG, are responsible for its uptake. nih.govresearchgate.net The structural analogy between this compound and cystine allows it to be recognized and transported by these systems. nih.govresearchgate.net Knockdown of these transporters has been shown to result in lower cellular accumulation of arsenic from this compound, confirming their involvement. researchgate.net

The efficiency of this compound formation and subsequent uptake is significantly influenced by the concentration of glutathione (GSH) in the extracellular environment. nih.govacs.org High levels of extracellular GSH can impede the process in two distinct ways. Firstly, GSH can act as a competitive substrate for γ-GT, thereby reducing the rate of DMAIII(GS) metabolism into its transportable form. nih.govacs.orgacs.org Secondly, it has been theorized that excess GSH could compete with the resulting this compound for access to the cystine/cysteine transporters, further diminishing its uptake. nih.govresearchgate.netacs.org Consequently, the presence of high extracellular glutathione levels can effectively reduce the intracellular accumulation of arsenic derived from DMAIII(GS). nih.govacs.org

Table 2: Factors Influencing Cellular Uptake of this compound

| Factor | Transporter/Enzyme Involved | Mechanism of Action | Outcome |

|---|---|---|---|

| Transporter Systems | System xCT (SLC7A11), xAG | Recognize and transport this compound due to its structural similarity to cystine. nih.govresearchgate.net | Cellular import of this compound. nih.gov |

| High Extracellular Glutathione | γ-Glutamyl Transpeptidase (γ-GT) | Competes with DMAIII(GS) for γ-GT, reducing the formation of this compound. nih.govacs.org | Decreased transport efficacy. acs.org |

| High Extracellular Glutathione | Cystine/Cysteine Transporters | May compete with this compound for binding to the transporter sites. researchgate.netacs.org | Decreased transport efficacy. nih.gov |

Involvement of Cystine/Cysteine Transporter Systems.

Intracellular Transformations and Intermediary Pathways

The metabolic fate of this compound after it has been transported into the cell is not fully elucidated. nih.gov One potential pathway for cysteine S-conjugates involves further metabolism by the enzyme cysteine S-conjugate β-lyase. researchgate.net However, it remains unknown whether this compound is a substrate for this enzyme, which could potentially transform it into a highly reactive thiol, or if it is converted back to other arsenic species like dimethylarsenite (DMAIII) or dimethylarsinate (B1200466) (DMAV). nih.gov The intracellular transformations are an area of ongoing research to fully understand the compound's biological activity.

Table 3: List of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | DMAC |

| S-(dimethylarsinous)glutathione | DMAIII(GS), Darinaparsin (B1669831) |

| Glutathione | GSH |

| S-(dimethylarsenic)cysteinyl-glycine | |

| Dimethylarsenite | DMAIII |

Proposed Cleavage via β-Lyase Activity to Thiolated Species

One of the proposed metabolic pathways for this compound involves cleavage by cysteine S-conjugate β-lyases. These enzymes are known to catalyze the β-elimination of various L-cysteine S-conjugates, which results in the formation of corresponding thiols. frontiersin.org In the context of this compound, also known as dimethylarsinocysteine (DMAC), β-lyase activity could potentially cleave the C-S bond, leading to the release of a highly reactive and cytotoxic thiol. frontiersin.orgresearchgate.net However, whether DMAC is intracellularly transformed into such a thiol through this mechanism is not yet definitively known. frontiersin.orgresearchgate.net

The formation of this compound itself can be a preliminary step to this cleavage. It is suggested that darinaparsin, a glutathione S-conjugate of dimethylarsenic, is processed at the cell surface by γ-glutamyltranspeptidase (γ-GT) and dipeptidases to form DMAC. frontiersin.orgresearchgate.net This cysteine S-conjugate is then transported into the cell, where it may be subject to β-lyase activity. frontiersin.orgresearchgate.net

Oxidative Transformations Leading to Dimethylarsenate Species

An alternative metabolic fate for this compound involves oxidative transformations that ultimately lead to the formation of dimethylarsinate (DMAV). It is theorized that this compound could be intracellularly converted to dimethylarsenite (DMAIII) or dimethylarsenate. frontiersin.orgresearchgate.net The released dimethylarsinous species (DMAIII) is unstable and can be readily oxidized to the less toxic pentavalent form, DMAV. nih.gov This oxidation can occur non-enzymatically in the presence of air. scispace.com

The initial formation of this compound from compounds like darinaparsin (S-dimethylarsino-glutathione) is a critical step. Darinaparsin is thought to be metabolized on the cell surface by γ-glutamyl-transpeptidase to this compound (DMAIII(Cys)) before being taken up by cystine/cysteine transporters. researchgate.netnih.gov Once inside the cell, the subsequent transformation to dimethylarsenate species represents a key detoxification step.

Interrelationships with the Endogenous Arsenic Methylation Cycle (e.g., Arsenic(III) Methyltransferase (AS3MT), S-Adenosylmethionine (SAM))

The formation of dimethylated arsenic species, the precursors to this compound, is intrinsically linked to the endogenous arsenic methylation cycle. This pathway involves the enzymatic transfer of methyl groups from the universal methyl donor S-adenosylmethionine (SAM) to inorganic arsenic. frontiersin.orgnih.gov The primary enzyme responsible for this in humans is Arsenic(III) methyltransferase (AS3MT). frontiersin.orggenecards.org

The process begins with the reduction of inorganic pentavalent arsenic (AsV) to trivalent arsenic (AsIII). nih.gov AS3MT then catalyzes the methylation of AsIII, producing monomethylarsonous acid (MMAIII) and subsequently dimethylarsinous acid (DMAIII). nih.govnih.gov These trivalent methylated intermediates are highly reactive. researchgate.net It is this DMAIII that can then conjugate with thiol-containing molecules like cysteine to form this compound.

The arsenic methylation pathway is a series of alternating reduction and oxidative methylation steps. nih.gov While historically considered a detoxification process, the trivalent methylated intermediates like MMAIII and DMAIII are more toxic than the initial inorganic arsenic. frontiersin.orgresearchgate.net The activity of AS3MT and the availability of SAM are therefore crucial determinants in the production of the dimethylated arsenic species that can lead to the formation of this compound. nih.gov The enzyme utilizes conserved cysteine residues to bind arsenic during the methylation process. nih.govnih.govnih.govrcsb.org

Formation Pathways of Thiolated Arsenical Metabolites

Thiolated arsenicals, where an oxygen atom bonded to arsenic is replaced by sulfur, are a significant class of arsenic metabolites. researchgate.net Their formation is closely integrated with the arsenic methylation pathway. nih.govresearchgate.net Recent studies have increasingly detected methylated thioarsenicals such as dimethylmonothioarsinic acid (DMMTAV) in biological samples, suggesting their importance in arsenic metabolism. researchgate.netnih.gov

The formation of these thiolated metabolites is thought to occur through several potential pathways. nih.govfiu.edu One proposed mechanism involves the reaction of methylated arsenicals with endogenous sulfur compounds. Protein-bound pentavalent arsenicals are suggested to be critical intermediates that link the processes of methylation and thiolation. nih.govresearchgate.net The binding of a pentavalent methylated thioarsenical to a protein is considered a key step in arsenic thiolation. nih.gov

This compound can be considered an intermediate in the broader context of thiolated arsenical formation. Its precursor, DMAIII, is a product of the primary methylation pathway. The conjugation of DMAIII with cysteine represents a form of thiolation. Further metabolism of this compound or other dimethylated arsenic-thiol conjugates can lead to the formation of other thiolated species like DMMTAV.

Molecular and Cellular Mechanistic Interactions of S Dimethylarsenic Cysteine

Protein Interaction Dynamics and Arsenic-Sulfur Adduct Formation

Trivalent arsenicals, including the dimethylated form found in S-(dimethylarsenic)cysteine, exhibit a strong affinity for sulfhydryl groups. acs.org This chemical property drives their interaction with proteins, particularly with the thiol groups of cysteine residues, leading to the formation of arsenic-sulfur adducts. acs.org This binding can alter the structure and function of numerous proteins, a key aspect of arsenic's biological activity. acs.orgnih.gov

High Affinity Binding to Protein Sulfhydryl Groups (Cysteine Residues)

This compound is a form of trivalent arsenic that readily interacts with the sulfhydryl groups of cysteine residues in proteins. acs.org This interaction is a fundamental aspect of its mechanism of action. The formation of these arsenic-cysteine adducts is a well-established phenomenon, with trivalent arsenicals showing a high affinity for these sulfur-containing amino acids. acs.orgnih.gov The presence of multiple cysteine residues, especially those in close proximity (vicinal cysteines), can enhance the binding affinity for arsenicals. acs.org Research has shown that peptides with three or four cysteine residues bind arsenite more readily than those with only two. nih.gov This selective binding to cysteine-rich regions is a critical determinant of which proteins are targeted by arsenicals. acs.orgnih.gov

Structural Characterization of this compound-Bound Proteins (e.g., Nitric-Oxide Synthase, Methionyl-tRNA Synthetase, Elongin-B, RNA Polymerase)

Crystallographic studies have provided detailed insights into the structural consequences of this compound binding to various proteins. The Protein Data Bank (PDB) contains numerous structures of proteins complexed with this modified cysteine residue, revealing the precise nature of the arsenic-sulfur bond. nih.gov

A significant number of these structures are of Nitric-Oxide Synthase (NOS) from Bos taurus, accounting for 32% of the deposited structures. nih.gov In these structures, the dimethylarsenic group is covalently attached to a cysteine residue, often within or near the active site. nih.govebi.ac.uk

Another prominent example is Methionyl-tRNA Synthetase from Trypanosoma brucei, which makes up 12% of the this compound-bound protein structures in the PDB. nih.gov In the crystal structure of this enzyme, the compound is used to modify cysteine residues Cys318 and Cys470. acs.orgresearchgate.net

Elongin-B from Homo sapiens and RNA Polymerase from Enterovirus C are also well-represented, constituting 15% and 10% of the structures, respectively. nih.gov In the case of the SOCS2-ElonginC-ElonginB complex, the modification of a cysteine residue with dimethylarsenic was a serendipitous event that aided in solving the crystal structure. plos.orgnih.gov

The formation of this compound has also been observed in the pentatricopeptide repeat protein Rmd9 during crystallization, where it forms a covalent adduct with cysteine residues in the presence of cacodylate and a reducing agent. pnas.org

Table 1: Distribution of this compound-Bound Protein Structures in the PDB nih.gov

| Protein | Organism | Percentage of PDB Structures |

| Nitric-Oxide Synthase | Bos taurus | 32% |

| Elongin-B | Homo sapiens | 15% |

| Methionyl-tRNA Synthetase | Trypanosoma brucei | 12% |

| RNA Polymerase | Enterovirus C | 10% |

Consequences of Adduct Formation on Protein Structural Integrity and Functional Modulation

The formation of an this compound adduct can have significant consequences for a protein's structure and function. nih.gov By covalently modifying a cysteine residue, the arsenical can induce conformational changes that may alter enzymatic activity, disrupt protein-protein interactions, or interfere with DNA binding. acs.orgnih.gov

The binding of trivalent arsenicals to critical thiol groups can inhibit important biochemical processes. zenodo.org This modification can lead to the inhibition of enzyme activity, particularly if the cysteine residue is located within the active site. nih.gov The disruption of a protein's native structure can also affect its stability and lead to its degradation. nih.gov Furthermore, the modification of cysteine residues involved in redox signaling can perturb these cellular pathways. nih.gov

Modulation of Zinc Finger Protein Structure and Function (e.g., Xeroderma Pigmentosum Complementation Group A (XPA), Poly(ADP-ribose) Polymerase Zinc Fingers (PARPzf))

Zinc finger proteins, which often contain multiple cysteine residues to coordinate a zinc ion, are particularly susceptible targets for trivalent arsenicals. acs.orgnih.govjmb.or.kr The interaction of arsenicals with these motifs can lead to the displacement of the zinc ion, disrupting the protein's structure and function. acs.orgnih.gov

Xeroderma Pigmentosum Complementation Group A (XPA) , a key protein in nucleotide excision repair, contains a C4 zinc finger domain. acs.orgnih.gov Trivalent arsenicals, including methylated forms, have been shown to release zinc from this domain, with methylated trivalent arsenicals being more efficient than inorganic arsenite. acs.org

Poly(ADP-ribose) Polymerase-1 (PARP-1) , another crucial DNA repair protein, possesses two CCHC zinc finger domains. nih.gov Arsenite has been shown to bind to these zinc fingers, coordinating with the cysteine residues and leading to a decrease in both the zinc content and the DNA-binding capacity of PARP-1. nih.gov Studies have shown that arsenite preferentially binds to zinc finger motifs containing three or more cysteine residues. nih.gov For instance, arsenite binds to peptides with three or four cysteines but not to those with only two. nih.gov This selective interaction highlights the importance of the cysteine arrangement in determining arsenic's targets. nih.gov

Enzyme Activity Modulation and Inhibition Mechanisms

Direct Inhibition of Key Metabolic Enzymes (e.g., Pyruvate (B1213749) Dehydrogenase Complex, 2-Oxoglutarate Dehydrogenase) via Lipoic Acid Moiety Interactions

Trivalent arsenicals are known to inhibit key metabolic enzymes, particularly those that utilize lipoic acid as a cofactor. acs.orgzenodo.org Lipoic acid contains a dithiol group that is essential for its function. zenodo.org

The pyruvate dehydrogenase (PDH) complex is a well-studied target of arsenite. acs.orgzenodo.org This multi-enzyme complex is crucial for cellular respiration, catalyzing the conversion of pyruvate to acetyl-CoA. acs.orgzenodo.org Arsenite inhibits the PDH complex by binding to the dithiol groups of its lipoic acid moiety, forming a stable cyclic adduct. acs.orgzenodo.orgarizona.edu This inhibition disrupts the citric acid cycle and can lead to a decrease in ATP production. acs.orgzenodo.org

Similarly, the 2-oxoglutarate dehydrogenase complex (OGDC) , another key enzyme in the citric acid cycle that utilizes lipoic acid, is also inhibited by trivalent arsenicals through the same mechanism of binding to the lipoic acid cofactor. acs.org

Interference with Critical Cellular Processes through Enzyme Dysregulation

This compound (DMAC) has been shown to interfere with critical cellular processes by dysregulating enzyme activity. Trivalent arsenicals, including the dimethylarsenic moiety in DMAC, readily react with thiol-containing molecules such as cysteine residues within proteins. zenodo.org This interaction can lead to the inhibition of enzyme function, disrupting essential cellular pathways. rsc.org Modification of cysteine residues at the active sites of enzymes by the arsenic component of DMAC can result in the direct inhibition of their catalytic activity. rsc.org This disruption of enzymatic processes can have significant downstream effects on cellular function.

Research has shown that this compound is a ligand for several proteins, including nitric-oxide synthase, methionyl-tRNA synthetase, elongin-B, and RNA polymerase. rsc.org The binding of DMAC to these enzymes can alter their structure and function, thereby interfering with their respective cellular roles. rsc.org For example, the interaction with nitric-oxide synthase can impact signaling pathways that control cell growth and apoptosis. rsc.org Similarly, interference with methionyl-tRNA synthetase can disrupt protein synthesis, a fundamental cellular process.

The formation of covalent bonds between the arsenic in DMAC and cysteine residues can modify the structure and function of over 200 enzymes. rsc.org This broad range of enzymatic targets highlights the extensive potential for DMAC to disrupt cellular homeostasis. The binding of DMAC can occur at the active site of proteins, such as in phosphate-binding proteins, directly implicating it in the modulation of enzymatic and signaling functions. rsc.org

| Target Enzyme/Protein | Organism | Potential Consequence of Interaction |

| Nitric-Oxide Synthase | Bos taurus | Interference with cellular signaling pathways controlling growth and apoptosis. rsc.org |

| Methionyl-tRNA Synthetase | Trypanosoma brucei | Disruption of protein synthesis. rsc.org |

| Elongin-B | Homo sapiens | Alteration of protein ubiquitination and degradation pathways. rsc.org |

| RNA Polymerase | Enterovirus C | Inhibition of viral replication. rsc.org |

| Phosphate-Binding Protein | Various | Modulation of enzymatic and signaling functions. rsc.org |

Perturbation of Cellular Signaling and Homeostatic Pathways.

Disruption of Cellular Redox Signaling Pathways and Induction of Oxidative Stress Mechanisms.

This compound can perturb cellular redox signaling pathways and induce oxidative stress. rsc.org The arsenic component of DMAC can modify cysteine residues in proteins that are critical for redox signaling. rsc.org This modification can disrupt the normal balance of cellular redox reactions, leading to the generation of reactive oxygen species (ROS). rsc.orgnih.gov An imbalance in ROS production and elimination results in oxidative stress, which can cause damage to various cellular components. nih.gov

The interaction of arsenicals with cysteine residues is a key mechanism underlying their ability to induce oxidative stress. rsc.orgnih.gov Cysteine residues are often involved in the catalytic activity of antioxidant enzymes, such as glutathione (B108866) peroxidase, which protect cells from oxidative damage. rsc.org By binding to these residues, DMAC can inhibit the function of these protective enzymes, further contributing to the accumulation of ROS. The production of ROS can disrupt mitochondrial membrane potential, a key event in the initiation of apoptosis. nih.gov

Studies have shown that both sodium arsenite and dimethylarsinic acid (a related compound) can activate the phosphorylation of JNK, ERK1/2, and p38, which are components of the MAPK signaling pathway that responds to cellular stress, including oxidative stress. spandidos-publications.com This activation suggests a cellular response to the oxidative damage induced by these arsenic compounds.

Interference with Cell Cycle Regulatory Mechanisms.

This compound and related arsenicals interfere with cell cycle regulatory mechanisms. rsc.orgresearchgate.net The addition of an arsenical substance can disrupt the normal function of cell cycle regulators, affecting cellular processes and functions. rsc.org Specifically, darinaparsin (B1669831), which is processed to DMAC, has been shown to cause cell cycle arrest at the G2/M phase. researchgate.netnih.gov This arrest prevents cells from proceeding through mitosis, ultimately leading to apoptosis. researchgate.netnih.gov

Studies on related arsenic compounds, sodium arsenite and dimethylarsenic acid (DMA), have demonstrated their ability to regulate the distribution of cells in different phases of the cell cycle. spandidos-publications.com Both compounds were found to increase the number of cells in the subG1 and G2/M phases, while decreasing the number of cells in the G1 phase. spandidos-publications.com This indicates a disruption of the normal cell cycle progression, leading to apoptosis. spandidos-publications.com The ability of arsenicals to interfere with cell cycle regulation is a significant aspect of their biological activity. rsc.org

| Arsenical Compound | Cell Line | Effect on Cell Cycle |

| Darinaparsin (processed to DMAC) | Human acute promyelocytic leukemia cells (NB4) | G2/M phase arrest. researchgate.netnih.gov |

| Sodium Arsenite (NaAsO2) | OEC-M1 gingival epidermal carcinoma cells | Increase in subG1 and G2/M phases, decrease in G1 phase. spandidos-publications.com |

| Dimethylarsenic Acid (DMA) | OEC-M1 gingival epidermal carcinoma cells | Increase in subG1 and G2/M phases, decrease in G1 phase. spandidos-publications.com |

Impact on DNA Repair Systems (e.g., Nucleotide Excision Repair (NER), DNA Ligation).

This compound and its metabolic precursors can impact DNA repair systems. rsc.orgunict.it Arsenic compounds are known to interfere with DNA repair processes, which is considered a key mechanism of their carcinogenicity. nih.gov Specifically, dimethylarsinic acid (DMA(V)), a metabolite related to DMAC, can affect DNA repair and replication mechanisms, leading to the persistence of DNA damage such as apurinic/apyrimidinic sites and single-strand breaks. nih.gov

Arsenic can inhibit DNA repair by interfering with the activity of enzymes involved in these pathways. nih.gov For instance, trivalent arsenic can retard the rejoining of DNA breaks by interacting with vicinal dithiols and inhibiting DNA ligation. nih.gov This leads to a decrease in the activity of DNA ligase. nih.gov Furthermore, arsenic exposure can alter the transcription levels of genes involved in base excision repair (BER) and nucleotide excision repair (NER), which are crucial for repairing DNA damage caused by oxidative stress. nih.gov this compound is also listed as a ligand for the DNA repair protein XRCC4, suggesting a direct interaction that could modulate its function in the non-homologous end joining pathway for double-strand break repair. drugbank.comrcsb.org

Alterations in DNA Methylation Status and Gene Expression Profiles.

This compound and related arsenic compounds can lead to alterations in DNA methylation status and gene expression profiles. nih.govmdpi.com Arsenic-induced carcinogenesis is associated with aberrant gene expression, which can be predicated on the effects of hypomethylation. nih.gov Chronic exposure to arsenite has been shown to result in global DNA hypomethylation and significant changes in the expression of numerous genes. mdpi.com

The mechanism behind these epigenetic alterations may involve the depletion of S-adenosylmethionine (SAM), the primary methyl group donor for DNA methylation, as it is also consumed during the methylation of arsenic. mdpi.comresearchgate.net Long-term exposure to arsenite has been shown to induce the expression of DNA methyltransferase genes, such as DNMT1 and DNMT3B. mdpi.com Genetic variations in the arsenic methyltransferase AS3MT gene are associated with differential DNA methylation and expression of multiple genes, indicating a link between arsenic metabolism and epigenetic regulation. nih.govplos.org These alterations in DNA methylation can lead to changes in chromatin structure and genomic instability, contributing to the carcinogenic potential of arsenic compounds. mdpi.com

| Arsenic Compound/Factor | Effect on DNA Methylation | Consequence |

| Arsenite (chronic exposure) | Global DNA hypomethylation. mdpi.com | Altered gene expression profiles, genomic instability. mdpi.com |

| Arsenite (long-term exposure) | Induction of DNMT1 and DNMT3B gene expression. mdpi.com | Potential dysregulation of DNA methylation patterns. mdpi.com |

| AS3MT haplotype | Increased methylation of AS3MT and other genes. nih.govplos.org | Altered expression of genes involved in arsenic metabolism and other pathways. nih.govplos.org |

Stabilization of mRNA Functions and Mechanisms of Cell Cycle Arrest.

Research indicates that arsenic can stabilize mRNA functions, which is linked to mechanisms of cell cycle arrest. nih.govresearchgate.net This stabilization has been observed to protect against DNA damage. nih.govresearchgate.net For instance, arsenic has been found to stabilize the mRNA of gene 45α, which is involved in DNA repair, through a cell cycle arrest mechanism. nih.gov This stabilization also leads to a notable increase in the activity of DNA binding protein (DBP). nih.gov

The interference of arsenicals with cell cycle regulation, as discussed previously, is a key component of this process. rsc.org By arresting the cell cycle, the cell is provided with more time to repair DNA damage before it can be propagated through cell division. The stabilization of specific mRNAs involved in the DNA damage response appears to be a crucial part of this protective mechanism.

Advanced Analytical and Spectroscopic Methodologies for S Dimethylarsenic Cysteine Research

Chromatographic Separation Techniques and Speciation Analysis

Chromatographic techniques are paramount for the separation of individual arsenic species from complex mixtures, a critical step before their detection and quantification. The choice of chromatographic mode—be it reversed-phase, ion-exchange, or a combination thereof—is dictated by the physicochemical properties of the arsenic compounds of interest.

High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful and widely adopted technique for arsenic speciation analysis. researchgate.net This hyphenated method combines the superior separation capabilities of HPLC with the high sensitivity and elemental specificity of ICP-MS. researchgate.net HPLC-ICP-MS allows for the separation and quantification of various arsenic species, including inorganic arsenic (As(III) and As(V)), methylated intermediates like monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA), and more complex organic arsenicals such as S-(Dimethylarsenic)Cysteine. researchgate.netgrafiati.com

In a typical HPLC-ICP-MS setup, the sample extract is injected into the HPLC system, where different arsenic compounds are separated based on their interaction with the stationary phase of the chromatographic column. The column effluent is then directly introduced into the ICP-MS, where the compounds are atomized and ionized in a high-temperature argon plasma. The mass spectrometer then detects and quantifies the arsenic-containing ions, typically by monitoring the arsenic isotope at m/z 75. acs.org This provides an arsenic-specific chromatogram, where each peak corresponds to a different arsenic species.

Research has demonstrated the utility of HPLC-ICP-MS in identifying previously unknown arsenic metabolites in biological systems. For instance, in studies involving human cancer cell lines exposed to arsenic-based drugs, HPLC-ICP-MS analysis of cell extracts revealed the presence of several arsenic species, including an unidentified arsenic metabolite alongside known compounds like DMA(V) and DMA(III). acs.org The elemental detection capability of ICP-MS also allows for the simultaneous monitoring of other elements, such as sulfur (by monitoring m/z 32 or m/z 48 as SO in DRC mode), which can indicate the presence of thio-arsenicals like this compound. acs.orgnih.gov

| Parameter | Description |

| Technique | High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) |

| Principle | Combines HPLC separation of arsenic species with sensitive, element-specific detection by ICP-MS. |

| Detector | Inductively Coupled Plasma Mass Spectrometer (ICP-MS) |

| Monitored Ions | Typically m/z 75 for Arsenic (As) and m/z 32 or 48 for Sulfur (S). acs.org |

| Application | Separation and quantification of arsenic species (e.g., As(III), As(V), MMA, DMA, this compound) in complex matrices. researchgate.netgrafiati.com |

| Key Advantage | High sensitivity and specificity for arsenic, enabling the detection of trace-level metabolites. researchgate.net |

Both ion-exchange and reversed-phase chromatography are extensively used for the separation of arsenic species. nih.govresearchgate.net The choice between them, or the use of mixed-mode chromatography, depends on the specific arsenic compounds being analyzed. lcms.czmdpi.com

Ion-Exchange Chromatography (IEC) separates molecules based on their net charge. Anion-exchange chromatography is particularly effective for separating negatively charged arsenic species at a given pH, such as arsenite (As(III)), arsenate (As(V)), MMA, and DMA. grafiati.com The separation is achieved by using a mobile phase with a specific pH and ionic strength to control the elution of the analytes from a positively charged stationary phase. grafiati.com

Reversed-Phase Chromatography (RPC) separates molecules based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. innovareacademics.in While less common for the direct separation of highly polar inorganic arsenic species, RPC is effective for more hydrophobic organic arsenicals. The retention of polar and ionic compounds can be improved by using ion-pairing reagents in the mobile phase. nih.gov

Mixed-Mode Chromatography combines both ion-exchange and reversed-phase retention mechanisms on a single column. lcms.czmdpi.com These columns can separate a wide range of compounds with varying polarity and charge, making them suitable for complex samples containing diverse arsenic species. lcms.cz This approach can offer unique selectivity and improved separation for challenging mixtures of arsenic metabolites. mdpi.com

| Chromatographic Mode | Principle of Separation | Typical Analytes (Arsenic Speciation) |

| Ion-Exchange (Anion) | Based on net negative charge. grafiati.com | As(III), As(V), MMA, DMA. grafiati.com |

| Reversed-Phase | Based on hydrophobicity. nih.govinnovareacademics.in | Organic arsenicals, separation of ionic species with pairing agents. nih.gov |

| Mixed-Mode | Combination of ion-exchange and reversed-phase interactions. lcms.czmdpi.com | Complex mixtures of polar and nonpolar arsenic species. lcms.cz |

Mobile phase modifiers are crucial for optimizing chromatographic separations by influencing the interactions between the analytes, the mobile phase, and the stationary phase. longdom.org Common modifiers include buffers to control pH, organic solvents to adjust polarity, and ion-pairing reagents to enhance the retention of ionic compounds. longdom.orgchromatographyonline.com

The pH of the mobile phase is a critical parameter, as it determines the ionization state of acidic and basic analytes, thereby affecting their retention in both ion-exchange and reversed-phase systems. chromatographyonline.com For arsenic species, which can exist in different protonation states, precise pH control is essential for reproducible and efficient separation.

While L-Cysteine itself is more commonly studied as a reactant in the metabolic formation of this compound, the principle of using additives to enhance resolution is highly relevant. acs.org In the context of analyzing thiol-containing compounds or their arsenic adducts, the stability of these species during analysis is a concern. The addition of stabilizing agents or antioxidants to the mobile phase could potentially improve chromatographic performance by preventing degradation. The use of specific mobile phase compositions, such as those containing volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium carbonate, is also important, especially when the HPLC is coupled to a mass spectrometer, as they are more compatible with the ionization source. researchgate.net

Application of Ion-Exchange and Reversed-Phase Chromatography for Arsenic Species Separation.

Mass Spectrometry for Structural Elucidation and Metabolomics

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of unknown compounds and for comprehensive metabolic profiling. Its ability to provide molecular weight and fragmentation information is key to identifying novel metabolites like this compound.

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile and polar molecules, making it ideal for arsenic metabolites. researchgate.net ESI-MS provides the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻), which gives the molecular weight of the compound. acs.org

Tandem Mass Spectrometry (MS/MS) takes this a step further by isolating a specific ion of interest (the precursor ion) and subjecting it to fragmentation. The resulting product ions provide a fragmentation pattern that is characteristic of the molecule's structure. acs.org This fragmentation data is crucial for identifying unknown compounds by piecing together their structural components. For example, in the analysis of a related compound, dimethylarsinothioyl glutathione (B108866), MS/MS analysis revealed fragments corresponding to the loss of glutamic acid and glycine (B1666218), confirming the presence of a glutathione moiety. acs.org A characteristic ion at m/z 137.1, corresponding to the [C₂H₆AsS]⁺ fragment, was also observed, indicating the dimethylarsenical-sulfur core. acs.org Similar fragmentation strategies would be applied to identify this compound, expecting to see fragments related to the cysteine and dimethylarsenic moieties.

| Technique | Information Provided | Application in this compound Research |

| ESI-MS | Molecular weight information (from m/z of molecular ions). researchgate.netacs.org | Determination of the molecular formula of potential metabolites. |

| MS/MS | Structural information from fragmentation patterns of precursor ions. acs.org | Elucidation of the chemical structure by identifying characteristic fragments. |

The integration of liquid chromatography with mass spectrometry (LC-MS), and particularly LC-MS/MS, is a cornerstone of modern metabolomics. acs.orgnih.gov This powerful combination allows for the separation, detection, and identification of a vast number of metabolites in a single analysis of a complex biological sample. acs.orgkobe-u.ac.jp

In the context of this compound research, LC-MS-based metabolomics can be used to profile changes in arsenic metabolites and related endogenous compounds in cells or tissues following arsenic exposure. acs.org By comparing the metabolic profiles of control and arsenic-treated samples, researchers can identify metabolites that are up- or down-regulated, providing insights into the metabolic pathways affected by arsenic. This approach has been successfully used to detect changes in serum compounds and identify abnormal purine (B94841) pathways in mice after short-term arsenic exposure. acs.org Similarly, it can be applied to trace the formation of this compound and understand its role within broader metabolic networks, such as the methionine transsulfuration pathway. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem Mass Spectrometry (MS/MS) for Compound Identification and Fragmentation Pattern Analysis.

Vibrational Spectroscopy for Molecular Characterization and Interaction Studies.

Vibrational spectroscopy, encompassing techniques like Raman spectroscopy, serves as a powerful non-destructive tool for the molecular characterization of arsenic compounds. fiu.edu These methods provide detailed information about the vibrational modes of molecules, offering a unique "fingerprint" that allows for the identification and study of specific chemical bonds and structures, such as those within this compound.

Surface-Enhanced Raman Spectroscopy (SERS) for In Situ Arsenic Speciation and Determination of Fingerprint Vibrational Frequencies.

Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a highly sensitive technique for the in-situ speciation of arsenic in biological matrices. fiu.eduresearchgate.net Traditional methods involving chromatographic separation can sometimes alter the arsenic species during sample preparation, a problem that SERS mitigates by allowing for rapid and non-destructive analysis. fiu.edugrafiati.com The technique utilizes metallic nanostructures, such as silver or gold nanoparticles, to dramatically amplify the Raman signal of molecules adsorbed onto their surface. fiu.educhemrxiv.org

Research has focused on developing SERS-based methods to obtain the fingerprint vibrational frequencies for a variety of arsenic metabolites, including this compound (DMAIII(Cys)). fiu.edugrafiati.comgrafiati.com These unique spectral signatures are crucial for identifying the compound in complex samples. researchgate.net The fingerprint frequencies for this compound are associated with the vibrational modes of its key chemical bonds, primarily the As-S, As-C, and C-S bonds. researchgate.netresearchgate.net By combining experimental SERS measurements with theoretical calculations, researchers can confidently assign these frequencies to specific molecular vibrations. researchgate.net

A study successfully identified the fingerprint vibrational frequencies for several organoarsenicals, including this compound, which is valuable for future SERS-based detection efforts. grafiati.comgrafiati.com The characteristic Raman frequencies provide a basis for identifying specific arsenicals based on the distinct vibrations of their chemical bonds. researchgate.net

Table 1: Selected Fingerprint Vibrational Frequencies for this compound and Related Bonds

| Vibrational Mode | Frequency (cm⁻¹) | Description | Source(s) |

|---|---|---|---|

| As-S Stretch | ~538 | Indicates the formation of the arsenic-sulfur bond. | researchgate.net |

| As-C Stretch | Varies | Vibrations associated with the arsenic-carbon bonds of the dimethyl groups. | researchgate.net |

| C-S Stretch | ~665 - 681 | Stretching vibration of the cysteine carbon-sulfur bond, which shifts upon binding to arsenic. | chemrxiv.orgresearchgate.net |

Note: The exact frequencies can vary based on the chemical environment and the SERS substrate used.

Application in Investigating Arsenic-Biomaterial Interactions.

Vibrational spectroscopy is instrumental in elucidating the mechanisms of interaction between arsenic species and biomaterials, particularly those rich in proteins and amino acids like cysteine. nih.gov Studies on the adsorption of arsenite onto protein-rich biomass have used Raman spectroscopy to demonstrate the direct involvement of sulfhydryl groups from cysteine residues in the binding process. researchgate.netnih.gov The formation of As-S bonds is a key mechanism of arsenic toxicity and interaction, as trivalent arsenicals exhibit a high affinity for sulfhydryl groups. mdpi.com

The interaction between arsenic and cysteine can be monitored by observing changes in the Raman spectra. For instance, the disappearance of the S-H stretching band and the appearance of a new band corresponding to the As-S stretch confirms the formation of an arsenic-cysteine complex. researchgate.net This approach allows for a molecular-level understanding of how arsenic binds to biomaterials, revealing which specific chemical groups are involved in the uptake and complexation. nih.gov The modification of gold nanoparticle surfaces with sulfur-containing compounds like cysteine has been used to enhance the sensitivity of sensors, leveraging arsenic's intrinsic affinity for these groups to study interactions. mdpi.com

Computational Chemistry and Molecular Modeling Approaches.

Computational chemistry provides indispensable tools for complementing experimental studies on this compound. These theoretical methods allow for the simulation of molecular properties and reaction mechanisms that can be difficult to observe directly.

Density Functional Theory (DFT) for Raman Spectra Simulation and Vibrational Frequency Prediction.

Density Functional Theory (DFT) is a widely used computational method for predicting the vibrational frequencies and simulating the Raman spectra of molecules with high accuracy. spectroscopyonline.comnih.gov In the context of this compound research, DFT calculations are crucial for interpreting experimental Raman and SERS spectra. researchgate.net By modeling the molecule and calculating its harmonic frequencies, researchers can assign the experimentally observed spectral bands to specific vibrational modes. researchgate.netnih.gov

A common approach involves using a hybrid functional, such as B3LYP, combined with a suitable basis set, like 6-311++G**, which has been shown to provide a good balance of computational efficiency and precision for predicting the vibrational frequencies of organoarsenicals. researchgate.netresearchgate.net This combined experimental and theoretical strategy is particularly important for thiolated arsenicals, as there is a limited amount of reported Raman data for these compounds. researchgate.net The agreement between DFT-calculated harmonic frequencies and experimental Raman spectra validates the proposed structure of the arsenic-biomaterial complex and clarifies the interaction mechanism at a molecular level. researchgate.netnih.gov

Molecular Modeling of Arsenic-Cysteine Complex Formation.

Molecular modeling, often employing DFT, is used to investigate the formation, structure, and stability of the this compound complex. nih.gov The process involves the reaction of a trivalent dimethylarsenic species with the sulfhydryl group of a cysteine residue. researchgate.net

One proposed mechanism suggests that cacodylate (an As(V) species) is first reduced to a trivalent arsenic intermediate, which then readily reacts with the reduced cysteine sidechain to form the this compound adduct. researchgate.net Computational models of arsenic complexation with cysteine-rich materials have shown that arsenic(III) forms a stable, pyramidal trigonal complex with the sulfhydryl groups. researchgate.netnih.gov Quantum chemical calculations have also been used to explore the stability of arsenic-thiolate complexes. These studies indicate that dimethylated arsenic cations form significantly stronger and more stable complexes with sulfhydryl groups compared to monomethylated or non-methylated arsenic species. uni-graz.at This increased stability is attributed to the electronic properties of the methyl groups, which influence the reactivity of the arsenic center. uni-graz.at

Proteomic and Crystallographic Techniques for Protein-Arsenic Adduct Research.

The covalent binding of arsenic to proteins, forming adducts such as this compound, has significant biological implications, altering protein structure and function. nih.gov Proteomic and crystallographic techniques are essential for identifying these arsenic-modified proteins and characterizing the structural details of the adducts. Trivalent arsenicals are known to have a high affinity for the sulfhydryl groups in the cysteine residues of proteins. acs.org

Proteomic approaches are used to identify which proteins in a complex biological sample are targeted by arsenic. abcam.com Mass spectrometry-based proteomics can identify proteins and their post-translational modifications, including the formation of arsenic adducts. abcam.comcreative-proteomics.com Chemoproteomic strategies, such as cysteine reactivity profiling, can identify accessible and reactive cysteine residues throughout the proteome that are potential targets for covalent modification by arsenicals. momentum.bio

X-ray crystallography is a powerful technique for determining the three-dimensional structure of proteins at atomic resolution. It has been used to study protein crystals where cysteine residues have been covalently modified by dimethylarsenic. nih.gov In fact, the this compound adduct, listed in the Protein Data Bank (PDB) with the code CAS, has been identified in numerous protein crystal structures. nih.gov This modification is sometimes used intentionally in a crystallographic technique known as Single- or Multi-wavelength Anomalous Dispersion (SAD/MAD) phasing, where the arsenic atom helps in solving the protein's structure. nih.gov

Chemoproteomics for Profiling Cysteine-Reactive Fragments.

Chemoproteomics has emerged as a powerful strategy for the large-scale identification of protein targets of reactive small molecules within a complex biological system. nih.govbiorxiv.org This approach can be applied to profile the reactivity of this compound with the cellular "cysteinome," the entire complement of cysteine residues in the proteome. The general workflow for such an investigation involves the treatment of cell lysates or living cells with the cysteine-reactive fragment of interest, followed by mass spectrometry-based proteomic analysis to identify the modified proteins and the specific cysteine residues involved. nih.govchomixbio.com

A common chemoproteomics strategy that could be adapted for this compound research is competitive profiling. nih.gov In this approach, a cell lysate is treated with this compound, allowing it to form covalent adducts with reactive cysteine residues. Subsequently, the remaining unmodified cysteines are labeled with a broad-spectrum, cysteine-reactive probe that carries an enrichment tag, such as biotin. biorxiv.org Through quantitative mass spectrometry, the sites that show reduced labeling by the probe in the presence of this compound are identified as its interaction partners. nih.gov This label-free quantification, often utilizing data-independent acquisition (DIA), allows for high data completeness and reproducibility. nih.gov

High-throughput screening platforms, which combine automated sample preparation with rapid chromatography and advanced mass spectrometry, enable the profiling of numerous reactive fragments against thousands of cysteine sites. nih.govnih.gov These platforms could be employed to systematically map the protein interaction landscape of this compound, revealing its potential biological targets and shedding light on its mechanisms of action and toxicity. While specific chemoproteomic screens for this compound are not yet widely documented, the established methodologies provide a clear framework for future investigations.

Table 1: Representative Chemoproteomics Platform for Cysteine-Reactivity Profiling

| Component | Description | Key Features |

| Sample Preparation | Plate-based formats (e.g., 96-well) for high-throughput processing of cell lysates. nih.gov | Enables parallel processing of multiple samples and conditions. |

| Cysteine Labeling | Use of pan-cysteine reactive probes (e.g., iodoacetamide-based) for competitive profiling. chemrxiv.org | Allows for the identification of sites engaged by the test compound. |

| Enrichment | Affinity purification of probe-labeled peptides (e.g., using avidin (B1170675) resin for biotinylated probes). chemrxiv.org | Isolates cysteine-containing peptides for enhanced detection by mass spectrometry. |

| Mass Spectrometry | Data-Independent Acquisition (DIA) for comprehensive and reproducible quantification. nih.gov | Provides in-depth coverage of the cysteinome. |

| Data Analysis | Software pipelines for identifying modified peptides and quantifying changes in reactivity. nih.gov | Determines specific protein-cysteine targets of the reactive fragment. |

X-ray Crystallography for Covalent Adduct and Complex Structure Elucidation.

X-ray crystallography is an indispensable tool for determining the three-dimensional atomic structure of molecules, including proteins and their complexes with small molecules. In the context of this compound, this technique has been instrumental in unequivocally identifying its formation as a covalent adduct with cysteine residues in protein crystals. pnas.orgresearchgate.net

The formation of this compound is often observed serendipitously in crystallographic studies of proteins that have been crystallized using cacodylate buffer in the presence of a reducing agent like dithiothreitol (B142953) (DTT). researchgate.netacs.org Under these conditions, the pentavalent arsenic in cacodylate is reduced, forming a reactive trivalent arsenic species that readily attacks the sulfhydryl group of an exposed cysteine residue. researchgate.netacs.org The resulting covalent modification, this compound, can be clearly visualized in the electron density maps generated from the X-ray diffraction data. pnas.org

The presence of the arsenic atom in the this compound adduct is also advantageous for the process of structure determination itself. Arsenic is a relatively heavy atom that produces a significant anomalous scattering signal when the crystal is irradiated with X-rays of a suitable wavelength. pnas.org This anomalous signal can be used to determine the initial phases of the diffraction data, a critical step in solving the protein structure, through a technique known as single-wavelength anomalous dispersion (SAD). pnas.org

Numerous entries in the Protein Data Bank (PDB) contain structures where cysteine residues have been modified to this compound. rsc.org These structures provide a wealth of information on the specific protein environments that favor this modification and the precise geometry of the arsenic-sulfur bond. For instance, analysis of these structures reveals a predominant As-S bond distance in the range of 2.2–2.4 Å. rsc.org

Table 2: Selected Examples of Proteins with Crystallographically-Observed this compound Adducts

| Protein | PDB ID | Modified Cysteine Residue(s) | Experimental Context | Reference |

| Pentatricopeptide repeat protein Rmd9 | 6ZCI, 6ZCH | Cys93, Cys192, Cys315 | Crystallized in the presence of cacodylate and a reducing agent. | pnas.org |

| Spc110 | 1FU1 | Cys130 | The this compound was modeled into the structure. | biorxiv.org |

| Mycobacterium tuberculosis Pyrazinamidase (SmPncA) | Not specified | Surface-exposed cysteines | Crystallized using cacodylic acid as a buffering agent. | researchgate.net |

| Human Methionine Sulfoxide Reductase B3 (MsrB3) | Not specified | Cys211, Cys292 | Formation of dimethyl arsenic adducts on solvent-exposed cysteines. | researchgate.net |

Emerging Research Frontiers in S Dimethylarsenic Cysteine Studies

Development of Novel Analytical Probes and Advanced Detection Strategies

The transient nature and complex behavior of S-(dimethylarsenic)cysteine in biological systems necessitate the development of highly sensitive and specific detection methods. Traditional analytical techniques often struggle to capture the true speciation of arsenicals in cellular matrices, as sample preparation can alter the compounds of interest. fiu.edunih.gov To overcome these challenges, research is focusing on novel probes and advanced strategies that allow for more accurate and, in some cases, in-situ analysis.

A significant area of advancement is in the field of vibrational spectroscopy. researchgate.net Surface-enhanced Raman spectroscopy (SERS) is emerging as a powerful, non-destructive technique for the in-situ detection of arsenic species. fiu.edu Researchers have been working to establish the fingerprint vibrational frequencies for various organoarsenicals, including this compound, which provides a crucial foundation for its future detection in complex biological samples. researchgate.netfiu.edu This method, particularly when paired with portable Raman spectrometers, holds promise for rapid screening and field testing. researchgate.net

Chromatographic methods coupled with sensitive detectors remain a cornerstone of arsenic speciation. High-performance liquid chromatography (HPLC) combined with inductively coupled plasma mass spectrometry (ICP-MS) is a powerful tool for separating and quantifying multiple human arsenic metabolites, including this compound, in a single analysis. nih.gov However, a key challenge is the potential for co-elution of different arsenic species, which can lead to inaccurate metabolic profiles. nih.gov Methodological developments are aimed at achieving a "full-spectrum" analysis of arsenic metabolites, including thiolated arsenicals and glutathione (B108866) complexes, to provide a more complete picture of arsenic metabolism. nih.gov

Another innovative approach involves the use of nanoparticle-based colorimetric sensors. While much of the research has focused on detecting inorganic arsenic (III), the underlying principles are applicable to organoarsenicals. mdpi.comresearchgate.net These methods often use gold nanoparticles functionalized with molecules that have a high affinity for arsenic, such as cysteine or glutathione. mdpi.com The binding of arsenic induces aggregation of the nanoparticles, resulting in a color change that can be detected visually or with a spectrometer, offering a simple and cost-effective detection strategy. mdpi.comresearchgate.net

| Analytical Technique | Principle of Detection | Application to this compound | Key Advantages |

|---|---|---|---|

| Surface-Enhanced Raman Spectroscopy (SERS) | Enhancement of Raman scattering signal of molecules adsorbed on rough metal surfaces. fiu.edu | Provides fingerprint vibrational frequencies for identification. researchgate.netfiu.edu | Non-destructive, capable of in-situ measurements, high sensitivity. fiu.edu |

| HPLC-ICP-MS | Separation of compounds by HPLC followed by elemental detection using ICP-MS. nih.gov | Allows for the simultaneous detection and quantification of multiple arsenic metabolites. nih.gov | High accuracy, sensitivity, and selectivity for elemental composition. frontiersin.org |

| Colorimetric Nanoparticle Sensors | Arsenic-induced aggregation of functionalized gold nanoparticles leads to a detectable color change. mdpi.com | Potential for rapid and low-cost detection based on As-S bond affinity. mdpi.com | Simplicity, cost-effectiveness, potential for on-site analysis. researchgate.net |

Advanced Mechanistic Investigations in Controlled Cellular Environments

Understanding the precise mechanisms by which this compound enters cells and exerts its biological effects is a key research frontier. It is widely proposed that this compound is a critical intermediate in the cellular uptake of the anticancer drug candidate Darinaparsin (B1669831) (also known as S-dimethylarsinoglutathione or DMAIII(GS)). nih.govacs.org

Studies suggest that Darinaparsin is processed on the cell surface by the enzyme γ-glutamyl transpeptidase (γ-GT), which metabolizes it to this compound. nih.govacs.org This conversion is crucial because this compound can then be transported into the cell via multiple cystine/cysteine importers. nih.gov This proposed mechanism highlights the cell membrane and its associated enzymes and transporters as a critical control point for the compound's entry and subsequent bioactivity. The presence of extracellular glutathione can interfere with this process, potentially by competing for transport or for the γ-GT enzyme, thereby reducing the uptake of the arsenical. acs.org

Once inside the cell, arsenic compounds are known to interact with proteins, primarily by forming covalent bonds with the thiol groups of cysteine residues. nih.govrsc.org This modification can profoundly alter a protein's structure and function. rsc.org A systematic exploration of the Protein Data Bank (PDB) reveals that this compound is a frequently observed ligand bound to various proteins, indicating its significant role in protein interactions. nih.govresearchgate.net These interactions can disrupt critical cellular processes, such as the function of enzymes that rely on cysteine residues for their activity or metal cofactors for their stability. nih.gov Such disruptions are believed to be a key part of the compound's mechanism of action, potentially leading to the generation of reactive oxygen species (ROS), oxidative stress, and the initiation of apoptosis. nih.govnih.gov

| Protein | Organism | Percentage of PDB Structures | Potential Biological Implication |

|---|---|---|---|

| Nitric-oxide Synthase | Bos taurus (Cattle) | 32% | Alteration of signaling pathways and cellular redox state. |

| Elongin-B | Homo sapiens (Human) | 15% | Disruption of protein degradation pathways (ubiquitination). |

| Methionyl-tRNA Synthetase | Trypanosoma brucei (Protozoan parasite) | 12% | Inhibition of protein synthesis. |

| RNA Polymerase | Enterovirus C | 10% | Interference with viral replication. |

| Percentage based on an analysis of 228 protein structures deposited in the PDB bound with this compound. nih.govrsc.org |

Interdisciplinary Approaches Integrating Multi-Omics Data for Systems-Level Understanding

To fully comprehend the impact of this compound on biological systems, researchers are moving beyond single-endpoint assays toward more integrated, interdisciplinary approaches. The future of this research lies in combining various "omics" technologies—such as proteomics, metabolomics, and transcriptomics—to build a comprehensive, systems-level model of the compound's interactions. plymouth.ac.uk

Metalloproteomics, which focuses on the interactions between metal ions and proteins, integrated with other omics fields is essential for understanding the molecular mechanisms of metallodrugs. plymouth.ac.uk For this compound, this involves identifying the full spectrum of proteins it binds to within a cell (proteomics) and correlating these interactions with changes in gene expression (transcriptomics) and shifts in metabolic pathways (metabolomics).

For example, integrating transcriptomics can reveal which signaling pathways are activated or suppressed upon exposure, such as those related to oxidative stress (e.g., the Nrf2 pathway). Simultaneously, metabolomics can identify changes in the cellular concentrations of key small molecules, providing a direct readout of the functional consequences of the compound's enzymatic inhibition.

The unique nature of this compound as a post-translational modification (PTM) of cysteine places it at the intersection of toxicology and cell signaling. nih.gov Comprehensive databases and platforms are being developed to catalog and analyze the vast landscape of cysteine PTMs. nih.gov Integrating data on this compound-induced modifications into these platforms will allow researchers to explore potential cross-talk with other PTMs and predict the functional effects on protein structure and activity. nih.gov This systems-level view is critical for elucidating its complex mechanisms of action and for distinguishing its effects from other arsenic metabolites.

Q & A

Basic Research Questions

Q. What are the standard synthesis methods for S-(Dimethylarsenic)Cysteine, and how can purity be ensured?

- Methodology : The compound can be synthesized by reacting L-cysteine with dimethylarsenic bromide under controlled alkaline conditions (pH 8–9). Purification involves recrystallization or column chromatography using silica gel. Purity is validated via HPLC (>98% purity) and nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H/¹³C-NMR for structural confirmation). Mass spectrometry (MS) further confirms molecular weight .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology : Follow GHS Category 1 skin sensitization guidelines:

- Use nitrile gloves, lab coats, and eye protection.

- Store in airtight containers in ventilated areas to prevent electrostatic discharge .

- In case of exposure, rinse skin with soap/water for 15 minutes and seek medical evaluation for persistent irritation .

Q. Which analytical techniques are recommended for characterizing this compound and its derivatives?

- Methodology : Combine chromatographic and spectroscopic methods:

- HPLC : Monitor retention time and peak purity using C18 columns with UV detection.

- NMR : Assign methyl groups (δ 1.8–2.2 ppm for dimethylarsenic) and cysteine backbone protons.

- FT-IR : Confirm thioether (C–S) bonds at ~600–700 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity profiles of this compound?

- Methodology : Conduct a systematic review with meta-analysis:

- Use PubMed/Cochrane Library to aggregate data (2015–2025).

- Assess heterogeneity via I² statistics and subgroup analysis (e.g., in vitro vs. in vivo models).

- Validate findings using dose-response assays in primary hepatocytes or zebrafish embryos .

Q. What experimental strategies optimize the yield of this compound synthesis under scalable conditions?

- Methodology : Apply Design of Experiments (DOE):

- Vary parameters (temperature, pH, molar ratios) using a central composite design.

- Analyze responses (yield, purity) via response surface methodology (RSM).

- Confirm reproducibility in ≥3 independent batches .

Q. How does this compound’s stability vary under physiological vs. accelerated storage conditions?

- Methodology : Perform kinetic stability studies:

- Use differential scanning calorimetry (DSC) to determine decomposition temperature.

- Monitor degradation in PBS (pH 7.4) at 37°C vs. 60°C, quantifying breakdown products via LC-MS.

- Reference NIST thermochemical data for activation energy calculations .

Q. What approaches validate the biological activity of this compound in complex matrices (e.g., serum)?

- Methodology :

- Spike known concentrations into fetal bovine serum (FBS) and recover using solid-phase extraction (SPE).

- Validate recovery rates (≥85%) via isotope dilution mass spectrometry (ID-MS).

- Compare activity in cell-free (e.g., enzyme inhibition assays) and cell-based systems (e.g., luciferase reporters) .

Data Contradiction and Reproducibility

Q. How should discrepancies in reported IC₅₀ values for this compound be addressed?

- Methodology :

- Replicate assays in triplicate under standardized conditions (e.g., 24-h exposure, 5% CO₂).

- Cross-validate using orthogonal methods (e.g., MTT vs. ATP luminescence assays).

- Report confidence intervals and limit inter-lab variability via reference standards .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.